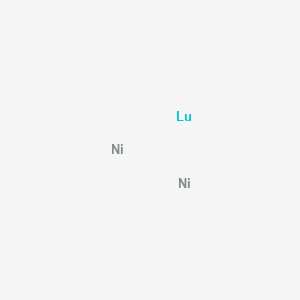
Lutetium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium;nickel is a bimetallic compound that consists of lutetium and nickel. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis and materials science. The combination of a lanthanide metal (lutetium) and a transition metal (nickel) offers intriguing possibilities for tuning electronic and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lutetium;nickel complexes can be synthesized through various methods. One common approach involves the reaction of lutetium metalloligands with nickel precursors. For example, the reaction of lutetium metalloligands, such as Lu(iPr2PCH2NPh)3, with nickel(0) precursors like Ni(COD)2 (where COD is 1,5-cyclooctadiene) can yield this compound complexes . The reaction conditions typically involve low temperatures (−30 to −80 °C) to facilitate the formation of the desired complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of coordination chemistry and organometallic synthesis can be applied. Industrial production would likely involve the use of high-purity lutetium and nickel precursors, controlled reaction environments, and purification techniques to obtain the desired bimetallic complexes.
Chemical Reactions Analysis
Types of Reactions
Lutetium;nickel complexes undergo various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where ligands coordinated to the lutetium or nickel centers can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation reactions, various ligands for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions involving this compound complexes can produce hydrogenated organic compounds, while ligand substitution reactions can yield new this compound complexes with different ligands .
Scientific Research Applications
Lutetium;nickel complexes have several scientific research applications, including:
Catalysis: These complexes are competent catalysts for hydrogenation reactions, such as the hydrogenation of styrene. The tunable electronic properties of the nickel center, influenced by the lutetium coordination environment, make these complexes effective catalysts.
Mechanism of Action
The mechanism of action of lutetium;nickel complexes involves several key steps:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lutetium;nickel include other bimetallic complexes involving lanthanides and transition metals, such as:
Lutetium;platinum: Similar to this compound, lutetium;platinum complexes exhibit unique catalytic properties due to the interaction between the lanthanide and transition metal centers.
Lutetium;palladium: These complexes also show interesting catalytic and electronic properties, influenced by the coordination environment of the lutetium ion.
Uniqueness
This compound complexes are unique due to the specific electronic interactions between the nickel 3d orbitals and the lutetium 5d orbitals. This interaction can be tuned by altering the coordination environment of the lutetium ion, providing a high degree of control over the catalytic and electronic properties of the complex .
Properties
CAS No. |
12057-43-1 |
|---|---|
Molecular Formula |
LuNi2 |
Molecular Weight |
292.354 g/mol |
IUPAC Name |
lutetium;nickel |
InChI |
InChI=1S/Lu.2Ni |
InChI Key |
ZQNZTGUUGKVCLQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Lu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















